molecular formula C8H14N2O B12975956 1-(3,8-Diazabicyclo[4.2.0]octan-8-yl)ethan-1-one

1-(3,8-Diazabicyclo[4.2.0]octan-8-yl)ethan-1-one

Cat. No.: B12975956
M. Wt: 154.21 g/mol
InChI Key: NSZFCGYEVWVLOI-UHFFFAOYSA-N
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Description

1-(3,8-Diazabicyclo[420]octan-8-yl)ethan-1-one is a bicyclic compound that features a unique structure with two nitrogen atoms incorporated into the ring system

Preparation Methods

The synthesis of 1-(3,8-Diazabicyclo[4.2.0]octan-8-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core structure in the synthesis of tropane alkaloids . This process typically involves the use of acyclic starting materials that contain all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3,8-Diazabicyclo[4.2.0]octan-8-yl)ethan-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals . In biology, it may be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies. In medicine, its derivatives are explored for potential therapeutic applications, including as analgesics or antispasmodics . Additionally, in the industry, it can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,8-Diazabicyclo[4.2.0]octan-8-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

1-(3,8-Diazabicyclo[4.2.0]octan-8-yl)ethan-1-one can be compared with other similar compounds, such as 1,4-Diazabicyclo[2.2.2]octane and 8-azabicyclo[3.2.1]octane . These compounds share similar bicyclic structures but differ in the arrangement and number of nitrogen atoms within the ring system. The uniqueness of this compound lies in its specific ring structure and the presence of two nitrogen atoms, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3,8-diazabicyclo[4.2.0]octan-8-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-6(11)10-5-7-2-3-9-4-8(7)10/h7-9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZFCGYEVWVLOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2C1CNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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